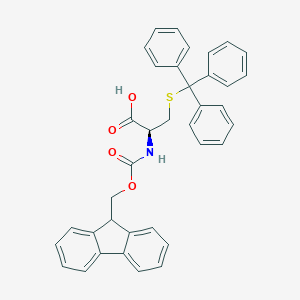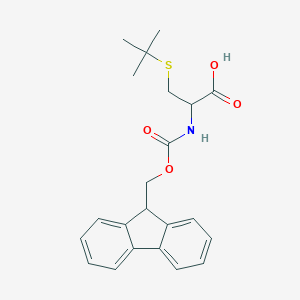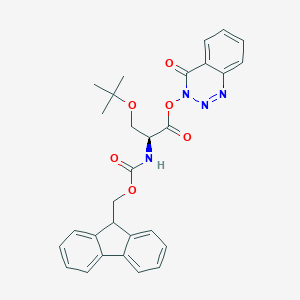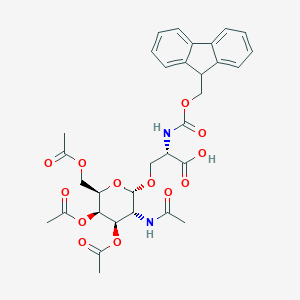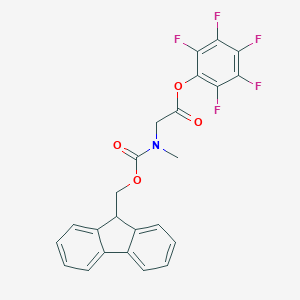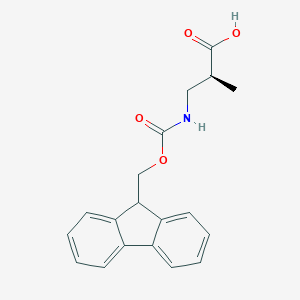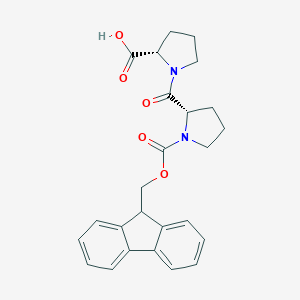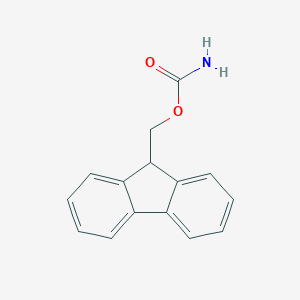
9-Fluorenylmethyl carbamate
Übersicht
Beschreibung
9-Fluorenylmethyl carbamate, also known as Fmoc-NH2 or Fmoc-amide, is a chemical compound with the molecular formula C15H13NO2 . It is used in laboratory settings and is not recommended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of 9-Fluorenylmethyl carbamate is represented by the SMILES stringC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N . The InChI key for this compound is ZZOKVYOCRSMTSS-UHFFFAOYSA-N . Chemical Reactions Analysis
9-Fluorenylmethyl carbamate can undergo a base-catalyzed fragmentation reaction to liberate the corresponding amine . This amine can then act as a catalyst for decomposing parent molecules, leading to autocatalytic decomposition .Physical And Chemical Properties Analysis
9-Fluorenylmethyl carbamate is a solid at 20 degrees Celsius . It has a molecular weight of 239.27 g/mol . Its melting point ranges from 201 to 204 degrees Celsius . The compound is soluble in dioxane .Wissenschaftliche Forschungsanwendungen
Base Amplifier in Photopolymer Systems
9-Fluorenylmethyl carbamate is used as a base amplifier in photopolymer systems. This application leverages its ability to undergo base-catalyzed fragmentation reactions, releasing the corresponding amine which can act as a catalyst for further decomposition of parent molecules .
Autocatalytic Transformation to Aliphatic Amines
The compound is involved in autocatalytic transformations to aliphatic amines, which is a novel concept for enhancing the photosensitivity of base-sensitive materials .
Synthesis of Thermally Stable Crystals
It is utilized in the synthesis of thermally stable crystals, such as 1-(9-fluorenylmethyloxycarbonyl)piperidine, which are expected to fulfill specific requirements in various chemical processes .
Role in Fibrinolysis
9-Fluorenylmethyl carbamate has been associated with the activation of plasminogen, contributing to fibrinolysis—a process important in dissolving blood clots. It is related to urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA), which are serine proteases involved in this process .
Wirkmechanismus
Target of Action
The primary target of 9-Fluorenylmethyl carbamate is the amino group of amino acids in peptide synthesis . It acts as a protective group for the alpha amino group, preventing unwanted reactions during the synthesis process .
Mode of Action
9-Fluorenylmethyl carbamate, acting as a base amplifier, undergoes a base-catalysed fragmentation reaction to liberate the corresponding amine . This amine can then act as a catalyst for decomposing parent molecules, leading to autocatalytic decomposition . This process is crucial in the synthesis of peptides .
Biochemical Pathways
The biochemical pathway primarily affected by 9-Fluorenylmethyl carbamate is the peptide synthesis pathway . By acting as a protective group for the alpha amino group, it prevents unwanted reactions and ensures the correct sequence of amino acids in the peptide chain .
Pharmacokinetics
Its role in peptide synthesis suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be closely tied to the peptide it is helping to synthesize .
Result of Action
The result of 9-Fluorenylmethyl carbamate’s action is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial in biological systems, as peptides play many roles, including acting as hormones, neurotransmitters, and antibiotics .
Action Environment
The action of 9-Fluorenylmethyl carbamate is influenced by environmental factors such as pH and temperature . It is stable under acidic conditions but is cleaved under very mild basic conditions . Therefore, the environment in which 9-Fluorenylmethyl carbamate is used must be carefully controlled to ensure its efficacy and stability .
Safety and Hazards
9-Fluorenylmethyl carbamate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Zukünftige Richtungen
9-Fluorenylmethyl carbamate has been used as a base amplifier in the development of a novel photopolymer system . The compound was subjected to a base-catalysed fragmentation reaction to liberate the corresponding amine, which then acted as a catalyst for decomposing parent molecules . This led to autocatalytic decomposition and improved the photosensitivity characteristics of the polymer .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOKVYOCRSMTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352990 | |
| Record name | 9-Fluorenylmethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenylmethyl carbamate | |
CAS RN |
84418-43-9 | |
| Record name | 9-Fluorenylmethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Fluorenyl-methyl-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


